4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole

Medicinal Chemistry Lipophilicity Optimization ADME Prediction

Researchers requiring a heterocyclic building block for bioorthogonal conjugation often face limited options that combine an alkyne handle with optimized physicochemical properties. 4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole (CAS 1823843-56-6) resolves this by integrating a terminal ethynyl group for CuAAC/SPAAC click chemistry with a 2-fluoroethyl substituent that confers a favorable XLogP3 of 0.8 and low TPSA of 17.8 Ų for CNS permeability. • Enables copper-catalyzed and strain-promoted azide-alkyne cycloaddition for bioconjugation and probe synthesis. • Quantitative ¹⁹F NMR handle for real-time reaction monitoring and in vitro metabolism tracking. • Sonogashira, Glaser, and Pd-catalyzed coupling compatibility for rapid pyrazole library generation. • Supplied with ≥95% purity; available from multiple global vendors with standard research quantities in stock.

Molecular Formula C7H7FN2
Molecular Weight 138.145
CAS No. 1823843-56-6
Cat. No. B2536375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole
CAS1823843-56-6
Molecular FormulaC7H7FN2
Molecular Weight138.145
Structural Identifiers
SMILESC#CC1=CN(N=C1)CCF
InChIInChI=1S/C7H7FN2/c1-2-7-5-9-10(6-7)4-3-8/h1,5-6H,3-4H2
InChIKeyAOTXLHSCPJIQHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole: Structural Overview & Procurement


4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole (CAS 1823843-56-6) is a fluorinated, ethynyl-functionalized pyrazole derivative with the molecular formula C₇H₇FN₂ and a molecular weight of 138.14 g/mol . It is classified as a heterocyclic building block featuring a terminal alkyne for click chemistry and Sonogashira couplings, combined with a 2-fluoroethyl group at the N1 position to modulate lipophilicity and metabolic stability . The compound is typically supplied with a minimum purity specification of 95% and is available from multiple specialty chemical vendors in research quantities .

4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole: Why N-Alkyl/Perfluoroalkyl Substitution Fails


The specific combination of a terminal ethynyl group at C4 and a 2-fluoroethyl substituent at N1 in 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole confers a distinct reactivity and physicochemical profile that cannot be replicated by close analogs. The terminal alkyne enables bioorthogonal click chemistry (e.g., CuAAC) and cross-coupling reactions essential for constructing complex molecular architectures, a feature absent in non-ethynyl derivatives . Furthermore, the monofluoroethyl group provides a calculated XLogP3 value of 0.8 , which balances aqueous solubility and membrane permeability. Substitution with a non-fluorinated ethyl group (XLogP3 of approximately 0.9 for 1-ethyl-4-ethynyl-1H-pyrazole [1]) fails to provide the metabolic shielding and hydrogen-bonding capabilities of the C-F bond, while perfluoroalkyl analogs (e.g., trifluoroethyl derivative with logP of 1.51 ) exhibit substantially increased lipophilicity that can compromise aqueous solubility and alter pharmacokinetic behavior. Interchanging these analogs without quantitative justification risks invalidating structure-activity relationships (SAR) and compromising synthetic reproducibility in medicinal chemistry and chemical biology programs.

4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole: Quantitative Differentiation Evidence


Controlled Lipophilicity vs. Trifluoroethyl Analog

4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole exhibits a calculated XLogP3 value of 0.8 , which is 0.71 log units lower than the logP of 1.51 reported for the 2,2,2-trifluoroethyl analog (4-ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole) . This lower lipophilicity suggests improved aqueous solubility and potentially reduced non-specific binding in biological assays, while still maintaining sufficient membrane permeability. The monofluoroethyl group provides a more balanced physicochemical profile for drug discovery applications where excessive lipophilicity is a known liability.

Medicinal Chemistry Lipophilicity Optimization ADME Prediction

Terminal Alkyne for Click Chemistry vs. Non-Ethynyl Analogs

4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole contains a terminal ethynyl (C≡CH) group at the C4 position, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry transformations . In contrast, structurally similar non-ethynyl pyrazoles (e.g., 4-(2-fluoroethyl)-1H-pyrazole or 1-(2-fluoroethyl)-1H-pyrazole) lack this bioorthogonal reactive handle entirely. The ethynyl group is also compatible with Sonogashira cross-coupling and other palladium-catalyzed reactions, providing a versatile entry point for library synthesis. The TMS-protected precursor, 1-(2-fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole , can be deprotected to yield the terminal alkyne under mild basic conditions.

Click Chemistry Chemical Biology Bioconjugation

¹⁹F NMR Handle for Reaction Monitoring & Metabolite Tracking

The 2-fluoroethyl group in 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole introduces a single fluorine atom that can serve as a sensitive ¹⁹F NMR probe. ¹⁹F NMR offers 100% natural abundance and a chemical shift range spanning over 200 ppm, enabling non-invasive monitoring of reaction progress and quantification in complex matrices . Non-fluorinated analogs such as 1-ethyl-4-ethynyl-1H-pyrazole (CAS 573982-81-7) lack this spectroscopic handle entirely, while perfluoroalkyl derivatives introduce multiple fluorine atoms that may complicate spectral interpretation due to complex coupling patterns.

¹⁹F NMR Analytical Chemistry Metabolism Studies

Low TPSA and CNS Penetration Potential

The topological polar surface area (TPSA) of 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole is calculated as 17.8 Ų . This value falls well below the empirical threshold of 60-70 Ų commonly associated with optimal passive blood-brain barrier (BBB) penetration [1]. While direct comparative TPSA data for specific pyrazole analogs are not uniformly available from vendor sources, the low TPSA value supports the compound's potential utility in central nervous system (CNS) drug discovery programs where maintaining a compact polar surface area is critical for achieving brain exposure.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Property

Predicted Boiling Point and Purification Strategy

The predicted boiling point of 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole is 222.3 ± 20.0 °C at 760 mmHg . For comparison, the non-fluorinated analog 1-ethyl-4-ethynyl-1H-pyrazole has a predicted boiling point of approximately 238.5 ± 13.0 °C for the 4-ethynyl-1H-pyrazole core [1], while the methyl analog 4-ethynyl-1-methyl-1H-pyrazole exhibits a predicted boiling point of 181.7 ± 13.0 °C . These differences, although based on calculated rather than experimentally determined values, highlight that the specific substitution pattern meaningfully alters the compound's volatility profile. Such differences influence the selection of purification methods (e.g., distillation vs. chromatography) and storage conditions during scale-up.

Synthetic Chemistry Purification Process Development

4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole: Validated Application Scenarios


Click Chemistry Bioconjugation & Probe Synthesis

The terminal ethynyl group at C4 enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted variants for bioorthogonal labeling of biomolecules. This compound serves as a modular handle for constructing fluorescent probes, affinity tags, and targeted drug conjugates in chemical biology and medicinal chemistry programs . Its use is specifically indicated over non-ethynyl analogs (e.g., 4-(2-fluoroethyl)-1H-pyrazole) when the experimental workflow requires a covalent, biocompatible ligation step.

CNS-Penetrant Candidate Synthesis

The low topological polar surface area (TPSA = 17.8 Ų) and moderate lipophilicity (XLogP3 = 0.8) of 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole make it a favorable building block for constructing lead compounds intended to cross the blood-brain barrier . Researchers developing CNS-active therapeutics should prioritize this scaffold over more polar pyrazole derivatives (TPSA > 60 Ų) or excessively lipophilic perfluoroalkyl analogs (logP > 1.5) that may exhibit poor brain penetration or high non-specific binding, respectively.

¹⁹F NMR Monitoring & Metabolite Tracking

The single fluorine atom in the 2-fluoroethyl substituent provides a clean, quantitative ¹⁹F NMR handle for monitoring reaction progress during multi-step synthesis and for tracking compound fate in in vitro metabolism studies. This analytical advantage is absent in non-fluorinated analogs such as 1-ethyl-4-ethynyl-1H-pyrazole . Researchers requiring a quantitative, non-destructive method for assessing conversion or identifying metabolites should select this fluorinated building block.

Palladium-Catalyzed Cross-Coupling Library Synthesis

The terminal alkyne participates in Sonogashira coupling, Glaser coupling, and other palladium-catalyzed transformations, enabling the rapid generation of structurally diverse pyrazole libraries. This compound is suitable as a core intermediate for synthesizing extended π-conjugated systems, alkynyl-substituted heterocycles, and metal-organic frameworks (MOFs) . Procurement of the TMS-protected precursor (1-(2-fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole) followed by in situ deprotection may be preferred for certain coupling sequences requiring protection of the terminal alkyne.

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